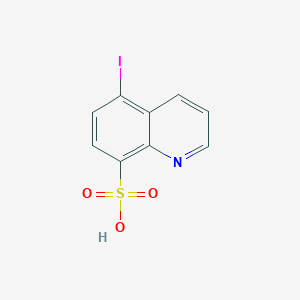![molecular formula C12H9NO4 B12855766 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12855766.png)
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is a compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid can be achieved through several methods. One common approach involves the reaction of salicylaldehyde, o-aminophenol, and ethyl cyanoacetate in the presence of acetic acid and glycerol. This reaction is typically carried out at a temperature of around 80°C and results in good to excellent yields . Another method involves the use of phosphorous oxychloride and dimethylformamide through Vilsmeyer-Haack cyclization of key intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of common reagents and mild reaction conditions suggests that it could be produced on a larger scale using similar synthetic routes as those used in laboratory settings.
化学反応の分析
Types of Reactions
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
作用機序
The mechanism of action of 3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid involves its interaction with molecular targets and pathways within cells. For example, it may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
類似化合物との比較
Similar Compounds
3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid: This compound is similar in structure but contains an amino group instead of an acetyl group.
3-(2-Furyl)acrylic acid: Another similar compound with a furan ring instead of a benzoxazole ring.
Uniqueness
3-(2-Acetylbenzo[d]oxazol-7-yl)acrylic acid is unique due to its specific combination of functional groups and its benzoxazole ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C12H9NO4 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC名 |
(E)-3-(2-acetyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO4/c1-7(14)12-13-9-4-2-3-8(11(9)17-12)5-6-10(15)16/h2-6H,1H3,(H,15,16)/b6-5+ |
InChIキー |
XZKQYDYUBDAVOM-AATRIKPKSA-N |
異性体SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
正規SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


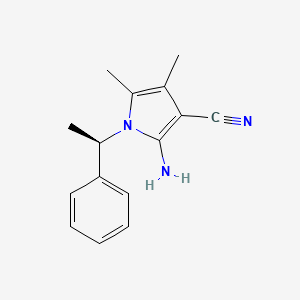
![2-(Furan-3-yl)benzo[d]thiazole](/img/structure/B12855693.png)
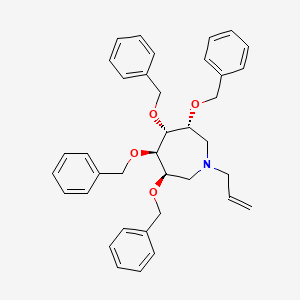
![5-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12855702.png)
![6-(7-(2-((S)-5-azaspiro[2.4]heptan-6-yl)-1H-iMidazol-5-yl)-9,9-difluoro-9H-fluoren-2-yl)-2-((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)-1H-benzo[d]iMidazole](/img/structure/B12855708.png)
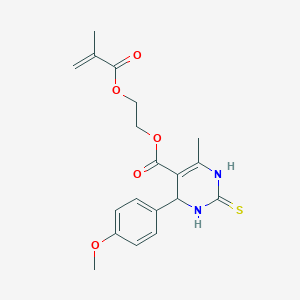
![cis-5-(Propylsulfonyl)octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12855715.png)
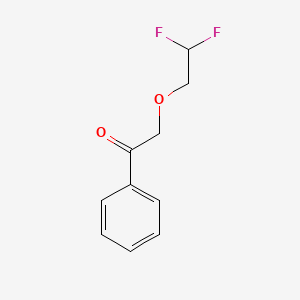
![2-[(2S,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B12855725.png)
![tert-Butyl 3-(chloromethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12855733.png)
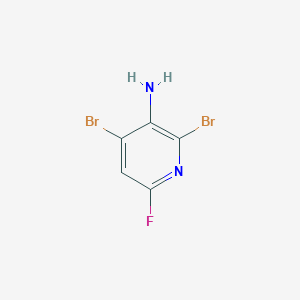
![1,2-Butanediol, 3-[bis(phenylmethyl)amino]-4-phenyl-, (2S,3S)-](/img/structure/B12855741.png)
![4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855754.png)
